molecular formula C13H23NO3 B13325833 tert-Butyl (R)-8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate

tert-Butyl (R)-8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B13325833
M. Wt: 241.33 g/mol
InChI Key: HEGAYMHXIDYCSW-SNVBAGLBSA-N
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Description

tert-Butyl ®-8-hydroxy-5-azaspiro[35]nonane-5-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the tert-butyl ester and hydroxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

tert-Butyl ®-8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ®-8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides stability and rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate is unique due to its specific stereochemistry and functional groups.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (8R)-8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-5-10(15)9-13(14)6-4-7-13/h10,15H,4-9H2,1-3H3/t10-/m1/s1

InChI Key

HEGAYMHXIDYCSW-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](CC12CCC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCC2)O

Origin of Product

United States

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